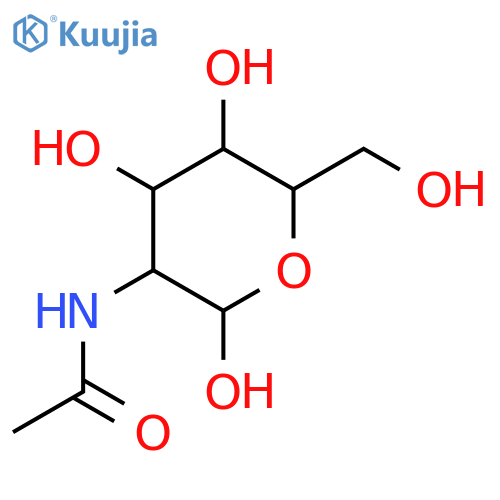Cas no 478518-85-3 (N-Acetyl-D-15Nglucosamine)

N-Acetyl-D-15Nglucosamine structure
商品名:N-Acetyl-D-15Nglucosamine
N-Acetyl-D-15Nglucosamine 化学的及び物理的性質
名前と識別子
-
- 2-[15n]acetamido-2-deoxy-d-glucose
- N-Acetyl-D-[15N]glucosamine
- 478518-85-3
- N-Acetyl-D-15Nglucosamine
-
- インチ: InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i9+1
- InChIKey: OVRNDRQMDRJTHS-NNSMMOPZSA-N
- ほほえんだ: CC(=O)NC1C(C(C(OC1O)CO)O)O
計算された属性
- せいみつぶんしりょう: 222.08697209g/mol
- どういたいしつりょう: 222.08697209g/mol
- 同位体原子数: 1
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 119Ų
- 疎水性パラメータ計算基準値(XlogP): -1.7
じっけんとくせい
- PSA: 119.25000
- LogP: -2.68670
N-Acetyl-D-15Nglucosamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Omicron Biochemicals | GLC-003-0.25g |
N-acetyl-D-[15N]glucosamine |
478518-85-3 | 0.25g |
$1260 | 2025-02-19 | ||
| A2B Chem LLC | AG23936-100mg |
2-[15N]ACETAMIDO-2-DEOXY-D-GLUCOSE |
478518-85-3 | 100mg |
$667.00 | 2024-04-19 | ||
| TRC | A178007-25mg |
N-Acetyl-D-[15N]glucosamine |
478518-85-3 | 25mg |
$ 1372.00 | 2023-04-19 | ||
| TRC | A178007-2.5mg |
N-Acetyl-D-[15N]glucosamine |
478518-85-3 | 2.5mg |
$ 178.00 | 2023-04-19 | ||
| Omicron Biochemicals | GLC-003-0.10g |
N-acetyl-D-[15N]glucosamine |
478518-85-3 | 0.10g |
$580 | 2025-02-19 | ||
| A2B Chem LLC | AG23936-250mg |
2-[15N]ACETAMIDO-2-DEOXY-D-GLUCOSE |
478518-85-3 | 250mg |
$1397.00 | 2024-04-19 |
N-Acetyl-D-15Nglucosamine 関連文献
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
478518-85-3 (N-Acetyl-D-15Nglucosamine) 関連製品
- 120864-60-0(D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-)
- 1398-61-4(Chitin, Practical Grade)
- 83512-85-0(Carboxymethyl chitosan)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
